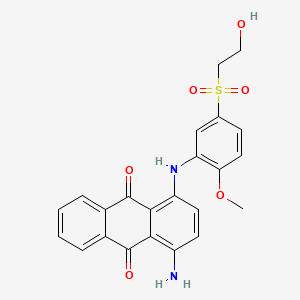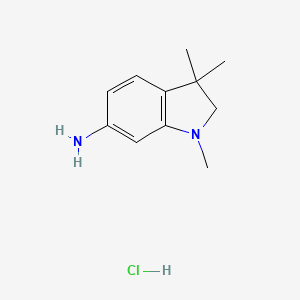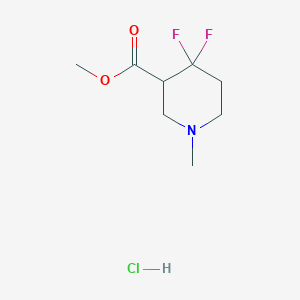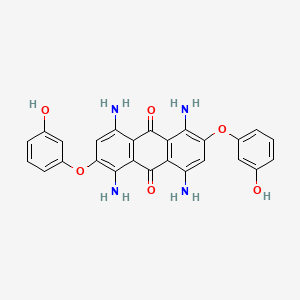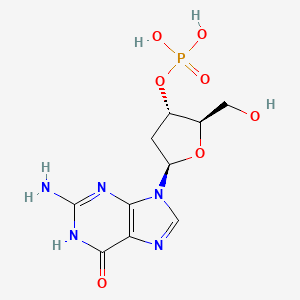
Benzoicacid,4-(1-aminopentyl)-3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoicacid,4-(1-aminopentyl)-3-fluoro- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 1-aminopentyl group and a fluorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-aminopentyl)-3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is then subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amino group with a pentyl halide to introduce the 1-aminopentyl group.
Industrial Production Methods
Industrial production of Benzoicacid,4-(1-aminopentyl)-3-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzoicacid,4-(1-aminopentyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
科学的研究の応用
Benzoicacid,4-(1-aminopentyl)-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Benzoicacid,4-(1-aminopentyl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzoicacid,4-(1-aminopentyl)-: Similar structure but lacks the fluorine atom.
Benzoicacid,4-(1-aminopropyl)-3-fluoro-: Similar structure but with a shorter alkyl chain.
Benzoicacid,4-(1-aminohexyl)-3-fluoro-: Similar structure but with a longer alkyl chain.
Uniqueness
Benzoicacid,4-(1-aminopentyl)-3-fluoro- is unique due to the presence of both the 1-aminopentyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the 1-aminopentyl group provides specific interactions with biological targets.
特性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC名 |
4-(1-aminopentyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16) |
InChIキー |
AWQMPMMZKRXRMR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=C(C=C(C=C1)C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


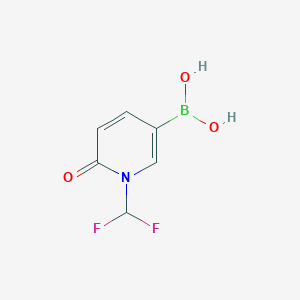
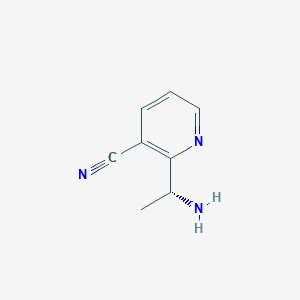
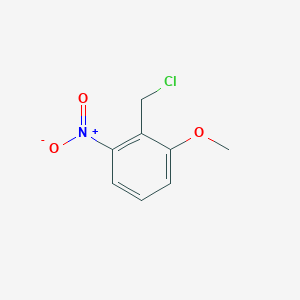
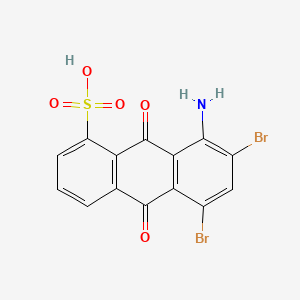
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)

![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
